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Clindamycin, a lincosamide antibiotic, has long been a valuable therapeutic option for treating

Staphylococcus aureus infections, particularly those affecting the skin and soft tissues. Its

efficacy, however, is increasingly threatened by the emergence and spread of various

resistance mechanisms. Understanding these mechanisms at a molecular level is critical for

the development of effective diagnostic strategies and novel therapeutic interventions. This

guide provides an in-depth overview of the core mechanisms of clindamycin resistance in S.

aureus, detailed experimental protocols for their detection, and quantitative data on their

prevalence.

Core Resistance Mechanisms
Resistance to clindamycin in Staphylococcus aureus is primarily mediated by two distinct

mechanisms: target site modification and active drug efflux. A third, less common mechanism

involves enzymatic inactivation of the antibiotic.

Target Site Modification: The MLSB Phenotype
The most prevalent mechanism of clindamycin resistance involves the modification of its

ribosomal target site. This is mediated by the erythromycin ribosome methylase (erm) genes,

which encode methyltransferases. These enzymes add one or two methyl groups to an

adenine residue within the 23S rRNA component of the 50S ribosomal subunit. This
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methylation reduces the binding affinity of macrolides, lincosamides (like clindamycin), and

streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[1][2][3]

The expression of erm genes can be either constitutive or inducible:

Constitutive MLSB (cMLSB) Resistance: In this phenotype, the methylase is continuously

produced, resulting in high-level resistance to all MLSB antibiotics. Strains with this

phenotype will test resistant to both erythromycin and clindamycin in standard susceptibility

tests.[1][2]

Inducible MLSB (iMLSB) Resistance: Here, the erm gene is present but its expression is

induced by the presence of a macrolide antibiotic, such as erythromycin.[1][3] In the absence

of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to

therapeutic failure if clindamycin is used to treat an infection caused by an iMLSB strain.[4]

[5] This is because the presence of clindamycin alone is not sufficient to induce high-level

resistance, but exposure to macrolides can select for resistant mutants.[6] The detection of

iMLSB is therefore of significant clinical importance.

The most common erm genes found in S. aureus are ermA, ermB, and ermC.[7][8]

Active Efflux: The MS Phenotype
The second major mechanism of resistance is the active efflux of the antibiotic from the

bacterial cell, mediated by an ATP-dependent efflux pump. In S. aureus, this is primarily

encoded by the msrA (macrolide-streptogramin resistance) gene.[9][10] This pump actively

transports 14- and 15-membered macrolides and streptogramin B antibiotics out of the cell,

preventing them from reaching their ribosomal target.[6][11] Importantly, this efflux pump does

not recognize lincosamides. Therefore, strains possessing the msrA gene are resistant to

macrolides but remain susceptible to clindamycin. This is known as the MS phenotype.[3][9]

Other Mechanisms
While less common, other mechanisms of clindamycin resistance in S. aureus have been

reported. These include the presence of lsa (lincosamide and streptogramin A) genes, which

also encode an efflux pump, and mutations in the 23S rRNA or ribosomal proteins L4 and L22

that alter the drug binding site.
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Data Presentation: Prevalence of Resistance
Phenotypes and Genotypes
The prevalence of different clindamycin resistance phenotypes and their corresponding

genotypes can vary significantly depending on the geographical location and whether the S.

aureus isolates are methicillin-resistant (MRSA) or methicillin-susceptible (MSSA). The

following tables summarize findings from various studies.

Table 1: Prevalence of Clindamycin Resistance Phenotypes in S. aureus
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Study
(Location)

Total
Isolates

Phenotype
Prevalence
in MRSA

Prevalence
in MSSA

Overall
Prevalence

Banik et al.

(India)[9]
- iMLSB

3.24 times

more

common than

in MSSA

- 10.69%

cMLSB

23.7 times

more

common than

in MSSA

- 16.87%

MS

1.91 times

more

common in

MSSA

- 11.52%

Fiebelkorn et

al. (USA)[4]
114 (ER-R) iMLSB

7% and 12%

(two

hospitals)

20% and

19% (two

hospitals)

29%

cMLSB - - 34%

Khursheed et

al. (Qatar)[3]
161 iMLSB

More

ubiquitous

than in MSSA

- 15.5%

cMLSB - -
0.6% (1

isolate)

MSB - - 9.9%

Emaneini et

al. (Iran)[10]
190 iMLSB 20% 6% 10%

cMLSB 16% 6% 9%

MS - - 8%

Jarajreh et al.

(Jordan)[12]
55 (MRSA) iMLSB 76.7% - -
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cMLSB 18.6% - -

MSB 4.7% - -

iMLSB: Inducible MLSB; cMLSB: Constitutive MLSB; MS: Macrolide-Streptogramin resistance;

ER-R: Erythromycin-Resistant

Table 2: Prevalence of Clindamycin Resistance Genotypes in S. aureus
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Study (Location) Total Isolates Gene Prevalence

Khursheed et al.

(Qatar)[3]
42 (ER-R) ermC 60%

msrA 40%

Goudarzi et al. (Iran)

[7]
124 ermA 41.1%

ermC 17.7%

ermB 0%

msrA 0%

Jarajreh et al.

(Jordan)[13]
43 (MRSA, ER-R) ermA

Significantly prevalent

in HA-MRSA

ermC
Significantly prevalent

in CA-MRSA

Sedaghat et al. (Iran)

[14]
64 ermA 15.62%

ermB 3.12%

ermC 18.75%

Elsherif et al. (Egypt)

[15]
107 (ER-R) ermA 29.0%

ermC 18.7%

ermB 4.7%

ER-R: Erythromycin-Resistant; HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-

Associated MRSA

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0329467
https://pmc.ncbi.nlm.nih.gov/articles/PMC4411429/
https://pubmed.ncbi.nlm.nih.gov/28459227/
https://www.tandfonline.com/doi/full/10.2144/fsoa-2020-0092
https://afrjcem.org/wp-content/uploads/2019/10/Page_30-35_AJCEM_1973_article_Aalaa.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Ribosome (50S)

23S rRNA Protein Synthesis
Inhibition

Erythromycin
(Inducer)

erm Gene
(e.g., ermA, ermC)

induces transcription Ribosomal Methyltransferase
(Enzyme)

translates to

Methylated 23S rRNA Protein Synthesis
Continues (Resistance)

Clindamycin
Binds & blocks

Binding blocked

Methyltransferase23S_rRNA methylates

Click to download full resolution via product page

Caption: Mechanism of inducible MLSB resistance mediated by erm genes.
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Caption: MS Phenotype: Macrolide resistance via the MsrA efflux pump.
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Caption: Experimental workflow for the D-test to detect iMLSB.
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Experimental Protocols
Protocol 1: D-Test for Detection of Inducible
Clindamycin Resistance
This phenotypic test is essential for identifying iMLSB resistance in erythromycin-resistant and

clindamycin-susceptible S. aureus isolates.[16]

Principle: Erythromycin, a potent inducer of erm gene expression, diffuses from a disk into the

agar. If the test organism possesses an inducible erm gene, this will lead to the production of

methylase, which renders the bacteria resistant to clindamycin. This results in a flattening of the

clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape.[16][17]

Methodology:

Inoculum Preparation: Prepare a bacterial suspension of the test isolate in sterile saline or

broth, adjusted to the turbidity of a 0.5 McFarland standard.[16]

Inoculation: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking in

three directions to ensure confluent growth. Allow the agar surface to dry for 3-5 minutes.[16]

Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar

surface. The distance between the edges of the two disks should be 15 to 26 mm.[17][18]

Incubation: Invert the plate and incubate at 35-37°C in ambient air for 16 to 24 hours.[18]

Interpretation:

Positive D-test (iMLSB): A flattening of the zone of inhibition around the clindamycin disk

on the side adjacent to the erythromycin disk indicates inducible resistance.[2][16]

Negative D-test (MS Phenotype): A circular zone of inhibition around the clindamycin disk

indicates that the organism is truly susceptible to clindamycin.[1]

Resistant (cMLSB): No zone of inhibition around either disk indicates constitutive

resistance.
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Protocol 2: PCR for Detection of erm and msrA Genes
Molecular detection of resistance genes provides a definitive identification of the genetic

determinants of resistance. Multiplex PCR can be used to simultaneously screen for multiple

genes.

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences. By

using primers that target conserved regions of the ermA, ermB, ermC, and msrA genes, their

presence or absence in a bacterial isolate can be determined.[19][20]

Methodology:

DNA Extraction: Extract genomic DNA from a pure culture of S. aureus. This can be

achieved using commercial kits or standard protocols involving cell lysis and DNA

purification.

Primer Design: Utilize validated primers for the target genes. Examples of primer sequences

are provided in the table below.

Table 3: Example PCR Primers for Clindamycin Resistance Genes
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Gene Primer Sequence (5' -> 3') Amplicon Size (bp)

ermA

F: GTT TAC GGC GGT AAT

GGT CAR: TCG TTT TCT TCT

TCG CTA CC

139

ermB

F: GAG TGA CGA GAG AAT

TGA TGGR: GCA AAG AAG

CAC GTT ATT GC

142

ermC

F: GCT AAT ATT GTT TAA ATC

GGT CAR: GGT AAT TTT AAT

TTT CTC TGT TCG

190

msrA

F: GTA GAT ATT AAT TCA

GTT GGA GCAR: GCA TTA

TTA TGA TTA TTT TCT TGT G

163

(Note: Primer sequences and

expected amplicon sizes can

vary between studies. The

sequences provided are

examples.)[21][22]

PCR Reaction Mixture: Prepare a PCR master mix typically containing:

PCR buffer (10X)

dNTPs (10 mM)

Forward Primer (10 µM)

Reverse Primer (10 µM)

Taq DNA Polymerase (5 U/µl)

Template DNA (50-100 ng)

Nuclease-free water to final volume (e.g., 25 or 50 µl)[19]
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Thermal Cycling Conditions: A typical thermal cycling profile would be:

Initial Denaturation: 94-96°C for 3-5 minutes

30-35 Cycles of:

Denaturation: 94-95°C for 30-60 seconds

Annealing: 55°C for 30-60 seconds[19]

Extension: 72°C for 1-2 minutes

Final Extension: 72°C for 5-10 minutes[19] (Note: Annealing temperatures and extension

times should be optimized based on the specific primers and target amplicon sizes.)

Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1-1.5% agarose gel

stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Visualize the DNA

fragments under UV light and compare their sizes to a known DNA ladder to confirm the

presence of the target genes.[19]

Conclusion
Clindamycin resistance in Staphylococcus aureus is a complex issue driven primarily by erm-

mediated target site modification and msrA-mediated efflux. The distinction between inducible

and constitutive resistance is clinically crucial, as the failure to detect iMLSB can lead to

inappropriate clindamycin use and subsequent treatment failure. The D-test remains a simple

and reliable phenotypic method for routine clinical laboratories to identify inducible resistance.

[3][10] For research and drug development, PCR-based methods offer precise genotypic

characterization, which is invaluable for epidemiological surveillance and for understanding the

molecular basis of resistance. A thorough understanding of these mechanisms and the

application of appropriate detection methods are paramount for preserving the utility of

clindamycin and guiding the development of new strategies to combat resistant S. aureus.
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Mechanisms in Staphylococcus aureus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218090#clindamycin-resistance-mechanisms-in-
staphylococcus-aureus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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